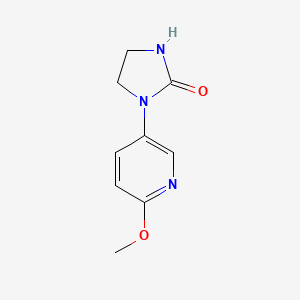
1-(6-Methoxypyridin-3-yl)imidazolidin-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered imidazolidin-2-one ring attached to a pyridine ring via a methylene bridge . The dihedral angle between the pyridine ring and imidazoline ring mean plane is typically around 76.2 degrees .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the imidazolidin-2-one and methoxypyridine groups. For example, the imidazolidin-2-one group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the imidazolidin-2-one and methoxypyridine groups could influence its solubility, melting point, and other physical properties .Applications De Recherche Scientifique
Synthetic Antibacterial Agents
Leonard Doub highlights the synthesis and application of various antibacterial agents, including compounds related to the imidazolidin-2-one scaffold. These compounds demonstrate in vitro activity against bacterial strains, indicating their potential as foundational structures for developing novel antibacterial treatments (Doub, 1968).
Medicinal Chemistry Developments
F. Sa̧czewski, A. Kornicka, and Łukasz Balewski provide insight into the broad spectrum of biological activities exhibited by 2-imidazoline-containing compounds, underlining the significance of the imidazoline scaffold in the creation of therapeutic agents for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski, Kornicka, & Balewski, 2016).
Enzymatic Reactions and Biological Interactions
B. Espósito and R. Najjar discuss the interactions of platinum-group metallodrugs with albumin, exploring how these compounds, including those based on imidazolidine structures, interact with biological molecules. This research could guide the design of metal-based drugs with optimized efficacy and reduced toxicity (Espósito & Najjar, 2002).
Pharmacological Importance of Heterocyclic Compounds
Jonas da Silva Santos, Joel Jones Junior, and F. M. D. Silva review the pharmacological potential of 1,3-thiazolidin-4-ones, another heterocyclic compound class related to imidazolidin-2-ones. These compounds are noted for their potential activities against various diseases, emphasizing the value of heterocyclic scaffolds in medicinal chemistry (Santos, Junior, & Silva, 2018).
Mécanisme D'action
Target of Action
The primary target of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes treatment .
Mode of Action
The compound interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism . By inhibiting Dipeptidyl peptidase 4, the compound can potentially influence the regulation of insulin secretion and glucose homeostasis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the target site in the body .
Result of Action
Given its target, it is plausible that the compound could have effects on glucose metabolism and insulin regulation . More research is needed to confirm these effects and understand their implications .
Propriétés
IUPAC Name |
1-(6-methoxypyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-3-2-7(6-11-8)12-5-4-10-9(12)13/h2-3,6H,4-5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXVQXPCXDDPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-3-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)
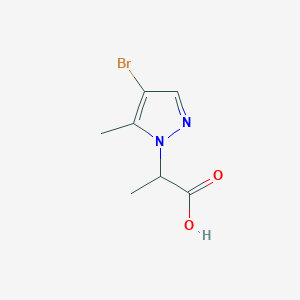
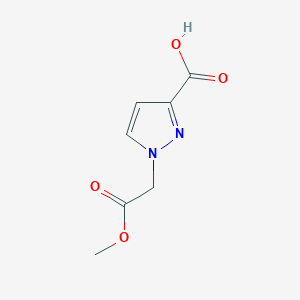

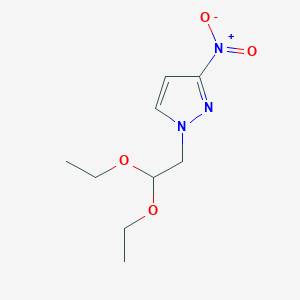
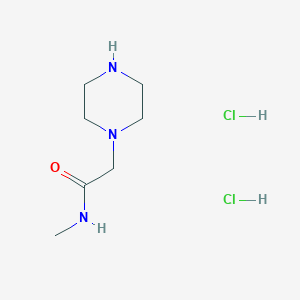
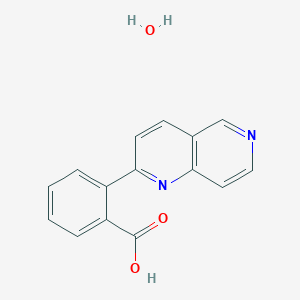
![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)
![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)